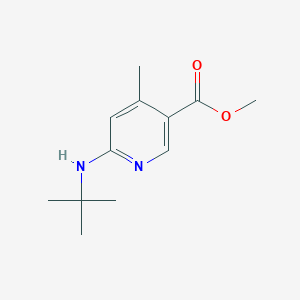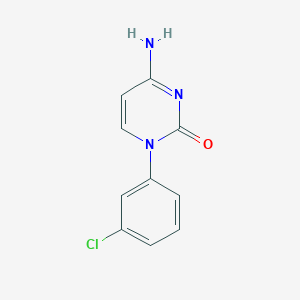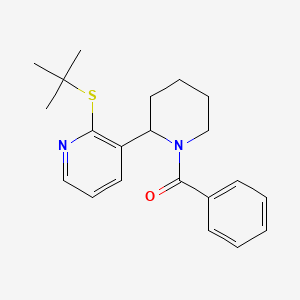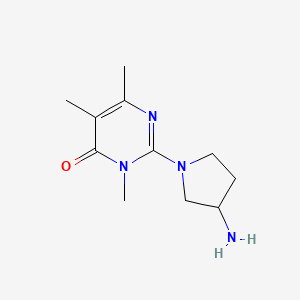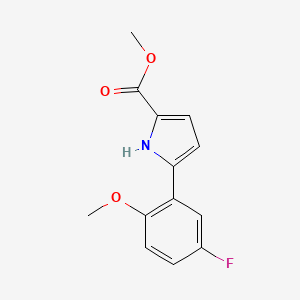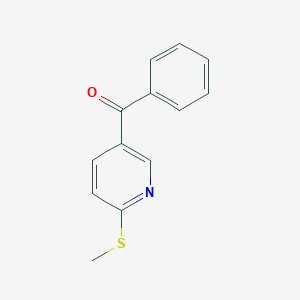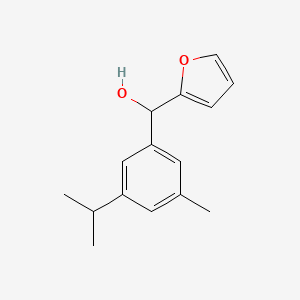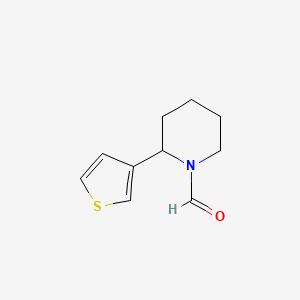
2-(Thiophen-3-yl)piperidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(チオフェン-3-イル)ピペリジン-1-カルバルデヒドは、アルデヒド官能基を持つピペリジン環にチオフェン環が結合した複素環式化合物です。 チオフェン誘導体は、その多様な生物活性や医薬品化学、材料科学、工業化学における用途により知られています .
2. 製法
合成経路と反応条件
2-(チオフェン-3-イル)ピペリジン-1-カルバルデヒドの合成は、一般的にチオフェン-2-カルバルデヒドとピペリジン誘導体の反応によって行われます。 一般的な方法の一つは、マイクロ波照射による合成で、溶媒や触媒を使用しないため、環境に優しい手法となっています . 反応条件は、反応物を900 Wのマイクロ波照射にさらすことで、高い収率と短い反応時間が得られます .
工業的生産方法
チオフェン系化合物の工業的生産方法は、多くの場合、大規模な縮合反応を伴います。 ゲヴァルト反応、パアル・クノール合成、フィッセルマン合成は、チオフェン誘導体の生産に使用される一般的な方法です . これらの方法はスケーラブルであり、工業用途に適応させることができます。
3. 化学反応解析
反応の種類
2-(チオフェン-3-イル)ピペリジン-1-カルバルデヒドは、次のような様々な化学反応を起こします。
酸化: アルデヒド基は酸化されてカルボン酸になります。
還元: アルデヒド基は還元されてアルコールになります。
置換: チオフェン環は求電子置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化ホウ素ナトリウム (NaBH₄) や水素化リチウムアルミニウム (LiAlH₄) などの還元剤が一般的に使用されます。
置換: 求電子置換反応では、多くの場合、臭素 (Br₂) や硫酸 (H₂SO₄) などの試薬が使用されます。
生成される主な生成物
酸化: チオフェン-3-カルボン酸。
還元: 2-(チオフェン-3-イル)ピペリジン-1-メタノール。
置換: 使用する求電子剤に応じて、様々な置換チオフェン誘導体。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiophen-3-yl)piperidine-1-carbaldehyde typically involves the reaction of thiophene-2-carbaldehyde with piperidine derivatives. One common method is the microwave-assisted synthesis, which is solvent- and catalyst-free, making it an eco-friendly approach . The reaction conditions involve exposing the reactants to microwave irradiation at 900 W, resulting in high yields and short reaction times .
Industrial Production Methods
Industrial production methods for thiophene-based compounds often involve large-scale condensation reactions. The Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for producing thiophene derivatives . These methods are scalable and can be adapted for industrial applications.
化学反応の分析
Types of Reactions
2-(Thiophen-3-yl)piperidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Thiophene-3-carboxylic acid.
Reduction: 2-(Thiophen-3-yl)piperidine-1-methanol.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
科学的研究の応用
2-(チオフェン-3-イル)ピペリジン-1-カルバルデヒドは、科学研究において幅広い用途があります。
作用機序
2-(チオフェン-3-イル)ピペリジン-1-カルバルデヒドの作用機序には、様々な分子標的や経路との相互作用が含まれます。 チオフェン環は生体高分子と相互作用することができ、ピペリジン環は受容体の活性を調節することができます。 アルデヒド基は、タンパク質や酵素の求核部位と共有結合を形成することができ、生物学的効果をもたらします .
6. 類似化合物の比較
類似化合物
チオフェン-2-カルバルデヒド: 類似の化学的性質を持つ、より単純なチオフェン誘導体。
ピペリジン-1-カルバルデヒド: チオフェン環を持たない、アルデヒド基を持つピペリジン誘導体。
2-(チオフェン-2-イル)ピペリジン: チオフェン環が異なる位置に結合した類似化合物。
独自性
2-(チオフェン-3-イル)ピペリジン-1-カルバルデヒドは、チオフェン環の特定の位置とピペリジン環とアルデヒド基の両方の存在によって独自性を持ちます。 このユニークな構造は、様々な用途に役立つ、独特の化学反応性と生物活性を付与します .
類似化合物との比較
Similar Compounds
Thiophene-2-carbaldehyde: A simpler thiophene derivative with similar chemical properties.
Piperidine-1-carbaldehyde: A piperidine derivative with an aldehyde group but lacking the thiophene ring.
2-(Thiophen-2-yl)piperidine: A similar compound with the thiophene ring attached at a different position.
Uniqueness
2-(Thiophen-3-yl)piperidine-1-carbaldehyde is unique due to the specific positioning of the thiophene ring and the presence of both the piperidine ring and aldehyde group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
2-thiophen-3-ylpiperidine-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c12-8-11-5-2-1-3-10(11)9-4-6-13-7-9/h4,6-8,10H,1-3,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXDTDFSNNYWOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CSC=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

